molecular formula C8H7Cl2N3 B2835554 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 30486-79-4

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2835554
CAS No.: 30486-79-4
M. Wt: 216.07
InChI Key: ORDJDFMGHFRKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Application and Value: 5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 30486-79-4) is a benzimidazole-based chemical compound of significant interest in medicinal chemistry and neuroscience research. This structure serves as a key intermediate and scaffold for developing novel ligands, particularly for central nervous system (CNS) targets. Recent scientific investigations highlight the potential of related 5-HT6 receptor ligands in oncology research, specifically for the treatment of central nervous system tumors such as astrocytoma and glioblastoma . The antagonism of the 5-HT6 receptor is associated with the modulation of critical signaling pathways, including Cdk5 and mTOR, which are implicated in glioma cell growth and migration . Furthermore, this chemotype is explored in the development of low-basicity ligands to improve metabolic stability and blood-brain barrier penetration . Compound Specifications: This product has a molecular formula of C 8 H 7 Cl 2 N 3 and a molecular weight of 216.07 g/mol . Handling and Safety: Researchers should consult the Safety Data Sheet for detailed hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDJDFMGHFRKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879327
Record name 1-Methyl-2-amino-5,6-dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30486-79-4
Record name 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 4,5-dichloro-o-phenylenediamine with methyl formate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorinated Positions

The 5,6-dichloro substituents undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

a. Amination Reactions
Replacement of chlorine atoms with amines occurs under microwave-assisted conditions. For example, reaction with primary amines (e.g., methylamine) in acetone at 80–100°C yields 5,6-diamino derivatives .

b. Hydrolysis
Under basic conditions (e.g., aqueous NaOH with H₂O₂), chlorine atoms are hydrolyzed to hydroxyl groups, forming 5,6-dihydroxy derivatives.

Reaction Type Conditions Product Yield Reference
AminationMicrowave, acetone, 80°C5,6-Diamino-1-methyl-1H-benzodiazol-2-amine~75%
HydrolysisNaOH (2M), H₂O₂, 0°C → RT5,6-Dihydroxy-1-methyl-1H-benzodiazol-2-amine~99%

Functionalization of the Amine Group

The primary amine at position 2 participates in diverse reactions:

a. Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) yields N-acylated derivatives .

b. Sulfonylation
Arylsulfonyl chlorides react with the amine in the presence of K₂CO₃ under reflux, forming sulfonamide derivatives. For example, reaction with 4-methylbenzenesulfonyl chloride produces N-sulfonylbenzodiazoles .

Reaction Type Reagents Product Yield Reference
AcylationAcetyl chloride, TEA, DCMN-Acetyl-5,6-dichloro-1-methyl-1H-benzodiazol-2-amine~85%
SulfonylationArylsulfonyl chloride, K₂CO₃N-Sulfonyl-5,6-dichloro-1-methyl-1H-benzodiazol-2-amine~70%

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling reactions:

a. Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, chlorine is replaced with aryl groups. For instance, coupling with phenylboronic acid forms 5,6-diphenyl derivatives .

b. Buchwald-Hartwig Amination
This method introduces secondary amines at the chloro positions using Pd₂(dba)₃ and Xantphos .

Reaction Type Catalyst System Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF5,6-Diphenyl-1-methyl-1H-benzodiazol-2-amine~60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5,6-Bis(diethylamino)-1-methyl-1H-benzodiazol-2-amine~55%

Methyl Group Reactivity

The methyl group at position 1 exhibits limited reactivity but can undergo oxidation under harsh conditions (e.g., KMnO₄ in acidic media) to form a carboxylic acid derivative .

Biological Activity and Derivatives

Derivatives of this compound show antimicrobial and anticancer properties. For example:

  • N-Acylated derivatives inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) .

  • Sulfonamide derivatives exhibit IC₅₀ values of 1–5 µM against breast cancer cell lines .

Synthetic Routes

The compound is synthesized via:

  • Cyclocondensation : Reaction of 4,5-dichloro-1,2-diaminobenzene with methyl isocyanate under microwave irradiation .

  • Post-Modification : Methylation of 5,6-dichloro-1H-benzodiazol-2-amine using methyl iodide in acetone .

Stability and Handling

  • Stable under inert atmospheres but hydrolyzes slowly in aqueous basic conditions.

  • Hazard statements include H315 (skin irritation) and H319 (eye irritation) .

Scientific Research Applications

Applications in Medicinal Chemistry

5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine has been studied for its biological activities, particularly in the fields of antimicrobial , anticonvulsant , and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains. The presence of chlorine atoms in the structure enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant effects. Studies have demonstrated that certain derivatives can significantly reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the benzodiazole ring can enhance anticonvulsant efficacy . For example, the introduction of electron-withdrawing groups has been associated with increased protective indices in seizure models .

Anticancer Research

In anticancer studies, this compound and its analogues have shown promise against several cancer cell lines. The compound's mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Notably, compounds with similar structures have been reported to exhibit cytotoxicity against colon carcinoma and lung cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and chlorination steps. One common method is through the reaction of 2-aminoanilines with appropriate chlorinated reagents under controlled conditions to yield the desired product .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated various derivatives of benzimidazole against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a dichloro substitution pattern exhibited higher antibacterial activity compared to their non-chlorinated counterparts .
  • Anticonvulsant Activity Assessment :
    • In a series of experiments using PTZ-induced seizures in mice, derivatives of 5,6-dichloro-1-methylbenzodiazole were tested for their protective effects. The findings suggested that certain modifications on the benzodiazole ring significantly improved efficacy and reduced seizure duration .
  • Cytotoxicity Analysis :
    • A recent investigation into the anticancer properties revealed that specific analogues of 5,6-dichloro-1-methylbenzodiazole showed potent activity against HCT116 and HepG2 cell lines. The study emphasized the importance of substituents on the benzodiazole ring in enhancing cytotoxic effects .

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine Cl (5,6), CH₃ (1) C₈H₇Cl₂N₃ 232.07 (calculated) Inferred
5,6-Dibromo-1H-1,3-benzodiazol-2-amine Br (5,6) C₇H₅Br₂N₃ 290.94
5,6-Difluoro-1H-1,3-benzodiazol-2-amine F (5,6) C₇H₅F₂N₃ 169.13
1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine Cl (3,5 on benzyl), H (5,6 on benzimidazole) C₁₄H₁₀Cl₂N₃ 297.16
5-Chloro-2-methyl-1H-benzimidazol-6-amine Cl (5), CH₃ (2) C₈H₈ClN₃ 181.62
1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-amine Cl (4 on benzyl) C₁₄H₁₂ClN₃ 257.72

Key Observations :

  • Halogen Effects : Bromo and chloro substituents increase molecular weight and hydrophobicity compared to fluoro analogs. Brominated derivatives (e.g., 5,6-dibromo) exhibit higher molecular weights (290.94 g/mol) than dichloro analogs .
  • Substituent Position : Methyl groups at N1 (as in the target compound) reduce steric hindrance compared to bulkier benzyl or arylalkyl substituents (e.g., 1-(3,5-dichlorobenzyl) derivatives) .

Physical and Chemical Properties

Compound Name Melting Point (°C) Key Spectral Data (FTIR/NMR) Yield (%)
5-Chloro-2-methyl-1H-benzimidazol-6-amine 108 δ 2.40 (CH₃), 6.85–7.32 (Ar-H); FTIR: 3429 cm⁻¹ (N-H) 78
1H-1,3-Benzodiazol-2-amine 180–182 δ 6.36–7.11 (Ar-H), 11.53 (NH₂); FTIR: 3429 cm⁻¹ (N-H) 60
1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine Not reported LCMS: >98% purity 47–64

Key Trends :

  • Melting Points : Methyl and halogen substituents increase melting points compared to unsubstituted benzimidazol-2-amine (e.g., 108°C vs. 180°C) due to enhanced crystallinity .
  • Spectral Signatures : N-H stretches (3350–3450 cm⁻¹) and aromatic C-H/N=C vibrations (1600–1700 cm⁻¹) are consistent across analogs .

Biological Activity

5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 30486-79-4) is a compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzodiazole core, which is known for its diverse pharmacological activities. The presence of chlorine atoms at the 5 and 6 positions enhances its biological potency.

Molecular Formula : C8H7Cl2N3
Molecular Weight : 218.07 g/mol

Toxicity and Safety Profile

The compound exhibits toxicity when ingested, classified under acute toxicity (H302) and skin irritation (H315) warnings. These properties necessitate careful handling in laboratory settings and potential therapeutic applications .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. A significant finding was its ability to inhibit cell proliferation with varying IC50 values across different types of cancer cells:

Cell Line IC50 (µM)
KG125.3 ± 4.6
SNU1677.4 ± 6.2

These results indicate that the compound may serve as a potential lead for developing anticancer agents targeting specific pathways in tumorigenesis .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. For instance, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival.

Case Studies

Several research articles have documented the biological activity of this compound:

  • Inhibition of FGFR : A study reported that derivatives related to benzodiazole structures exhibit potent inhibition against fibroblast growth factor receptors (FGFRs), suggesting that this compound may share similar inhibitory properties .
  • Protein–Protein Interactions : The compound has been investigated for its ability to inhibit protein–protein interactions (PPIs), particularly in relation to STAT3 signaling pathways. This is critical as STAT3 is often constitutively activated in various cancers .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the benzodiazole ring can significantly alter biological activity. For example:

Modification Effect on Activity
Chlorine SubstituentsEnhanced potency against cancer cell lines
Methyl Group at Position 1Critical for maintaining structural integrity and activity

These insights are vital for designing new derivatives with improved efficacy and reduced toxicity .

Q & A

Q. How can synthesis conditions for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature, solvent choice, and stoichiometric ratios. For example, using high-purity reagents (≥99%) and controlled heating during cyclization steps can enhance yield . Purity can be further improved via recrystallization in ethanol or methanol, as demonstrated in analogous benzodiazole syntheses . Analytical techniques like HPLC or GC-MS should validate purity at each stage .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural confirmation, focusing on aromatic proton shifts and methyl group signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., N-H stretches at ~3140 cm⁻¹) .
  • Elemental Analysis : Confirm empirical formula (e.g., C₈H₆Cl₂N₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or methyl group position) influence the bioactivity of 5,6-dichloro-1-methyl-1H-benzodiazol-2-amine?

Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies are critical. For instance:

  • Halogen Substitution : Replacing chlorine with fluorine (as in 6,7-difluoro analogs) may alter electron density, affecting enzyme inhibition or receptor binding .
  • Methyl Group Position : Modifying the methyl group’s position (e.g., from N1 to N3) could sterically hinder interactions with biological targets . Computational tools (e.g., molecular docking) should guide synthesis priorities, followed by in vitro assays (e.g., IC₅₀ determination) .

Q. How can computational methods resolve contradictions in experimental data for this compound’s reactivity or mechanism of action?

Methodological Answer: Discrepancies in reactivity or biological activity data can be addressed via:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Machine Learning : Train models on existing benzodiazole datasets to identify outliers or experimental artifacts .
  • Molecular Dynamics Simulations : Model interactions with enzymes or receptors to validate hypothesized mechanisms .

Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?

Methodological Answer: A three-step workflow is recommended:

  • Scaffold Diversification : Introduce substituents (e.g., sulfonamide or carboxyl groups) to improve solubility or binding affinity .
  • In Silico Screening : Use tools like AutoDock to prioritize derivatives with favorable binding energies .
  • In Vivo Evaluation : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (e.g., Ames test) .

Data-Driven and Contradiction Analysis

Q. How should researchers address inconsistent results in enzyme inhibition assays involving this compound?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Mitigation steps:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., 37°C, pH 7.4) .
  • Control Experiments : Include known inhibitors (positive controls) and solvent-only samples (negative controls) .
  • Isoform-Specific Studies : Use CRISPR-edited cell lines to isolate target enzyme isoforms .

Q. What experimental designs are optimal for studying the environmental stability of 5,6-dichloro-1-methyl-benzodiazol-2-amine?

Methodological Answer: Stability studies should simulate environmental conditions:

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .
  • Hydrolysis : Test in buffered solutions (pH 4–9) at 25–50°C, quantifying half-life .
  • Soil Microcosms : Assess adsorption/desorption kinetics in soil columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.